molecular formula C10H12O6S B14292207 Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate CAS No. 118851-98-2

Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate

Cat. No.: B14292207
CAS No.: 118851-98-2
M. Wt: 260.27 g/mol
InChI Key: MYIOAWSCCLRJER-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

CAS No.

118851-98-2

Molecular Formula

C10H12O6S

Molecular Weight

260.27 g/mol

IUPAC Name

dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate

InChI

InChI=1S/C10H12O6S/c1-13-5-6(14-2)8(10(12)16-4)17-7(5)9(11)15-3/h1-4H3

InChI Key

MYIOAWSCCLRJER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate typically involves the reaction of 2,5-dimethyl dicarboxylate-3,4-sodium thiophene diol with dimethyl sulfate in an organic solvent under heating conditions. This reaction yields this compound . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiol derivatives.

Scientific Research Applications

Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate in its applications primarily involves its ability to participate in π-conjugated systems. This allows it to facilitate electron transfer processes, making it valuable in the synthesis of conductive polymers like PEDOT . The molecular targets and pathways involved are related to its interaction with other molecules in the formation of these polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is unique due to its specific functional groups, which allow for versatile chemical reactions and applications in organic electronics and materials science. Its ability to form conductive polymers distinguishes it from other thiophene derivatives.

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